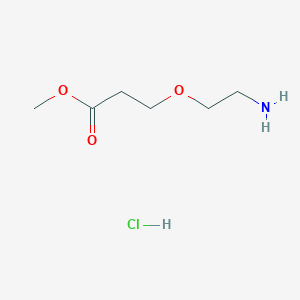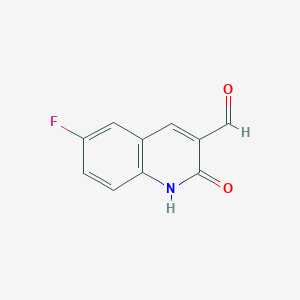
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative . Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . For example, a series of new 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazone ligands and their corresponding palladium (II) complexes have been synthesized .Molecular Structure Analysis
The structure of the new copper (II) chloride complex, [Cu (H 2 L)Cl 2 ]·2H 2 O, is square pyramidal and that of the copper (II) nitrate complex, [Cu (HL)NO 3 ]·DMF, is square planar . In the copper (II) chloride complex, the copper atom is coordinated by the ligand with ONO donor atoms, one chloride ion in the apical position, and the other chloride in the basal plane .Chemical Reactions Analysis
The complex formation properties of the product 2-oxo-1,2-dihydroquinoline-3-carbaldehyde condensation with stearic acid hydrazide towards Cu(II) and Ni(II) ions has been studied . Composition and structure of the complexes have been found dependent on the nature of the metal and acid residue .Physical And Chemical Properties Analysis
The IR spectra of complexes contained the stretching band of the NH group at 3200 cm –1, and the absorption bands corresponding to the С=О and С=N groups stretching exhibited the low-frequency shift by 20‒50 cm –1 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- New Synthesis Methods : A study by Mochulskaya et al. (2002) developed a one-step procedure for synthesizing new 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines. This method is based on the 1,3-dipolar cycloaddition of azomethine oxide and 1,1-disubstituted alkenes, generated in situ from 6-fluoro-7-hydroxylamino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and CH-active compounds in the presence of formaldehyde (Mochulskaya, Sidorova, & Charushin, 2002).
Catalytic and Biological Properties
Catalytic Activity in Ruthenium(II) Complexes : Selvamurugan et al. (2017) synthesized Ruthenium(II) complexes using 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone ligands. These complexes were found to catalyze the amidation of alcohols with amines, demonstrating high atom efficiency and environmental friendliness (Selvamurugan, Ramachandran, Prakash, Nirmala, Viswanathamurthi, Fujiwara, & Endo, 2017).
Antimicrobial Activity of Fluoroquinolone Derivatives : Patel and Patel (2010) synthesized compounds from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibiting significant antifungal and antibacterial activities. This underscores the potential of fluoroquinolone derivatives in antimicrobial applications (Patel & Patel, 2010).
Coordination Chemistry and Biomedical Applications
- Copper(II) Complexes with Anticancer Properties : Ramachandran et al. (2020) synthesized Cu(II) complexes using 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones. These complexes showed high cytotoxicity against human tumor cells and were able to circumvent cisplatin resistance, highlighting their potential in cancer therapy (Ramachandran, Gandin, Bertani, Sgarbossa, Natarajan, Bhuvanesh, Venzo, Zoleo, Mozzon, Dolmella, Albinati, Castellano, Conceição, Guedes da Silva, & Marzano, 2020).
Mecanismo De Acción
Target of Action
The primary target of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its level in the synaptic cleft . The increased acetylcholine level enhances nerve impulse conductivity .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway. By inhibiting AChE, it disrupts the normal hydrolysis of acetylcholine into choline and acetic acid . This disruption leads to an accumulation of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced nerve impulse transmission . This can potentially have therapeutic effects in conditions like Alzheimer’s disease, where there is a reduction in acetylcholine levels .
Direcciones Futuras
Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . Therefore, the future directions of research on 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde could be focused on exploring these potential biological activities and their applications in medicine.
Propiedades
IUPAC Name |
6-fluoro-2-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNGBIRVXPEKBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

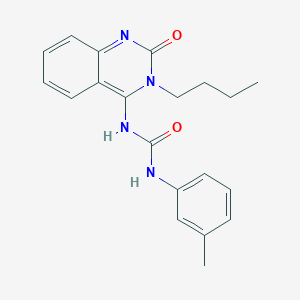
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)
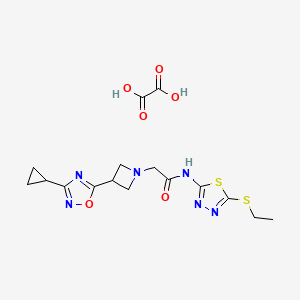
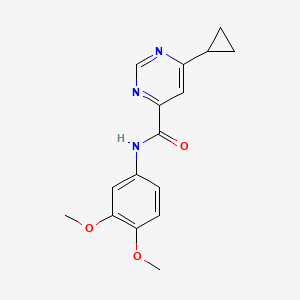
![(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid](/img/structure/B2398245.png)
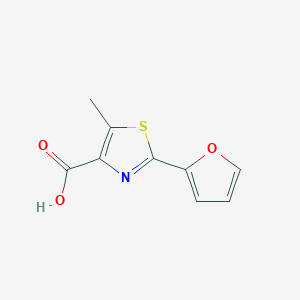

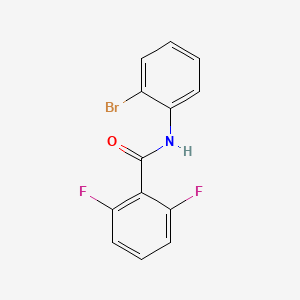

![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone](/img/structure/B2398254.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2398255.png)
![1-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2398257.png)
